2-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}quinazolin-4-ol
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Overview
Description
2-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}quinazolin-4-ol is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinazolin-4-ol core structure with a piperazine ring substituted with a 2-fluorophenyl group. The unique structural attributes of this compound make it a valuable subject for studies in medicinal chemistry, pharmacology, and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}quinazolin-4-ol typically involves multiple steps, starting with the preparation of the quinazolin-4-ol coreCommon reagents used in these reactions include various halogenating agents, reducing agents, and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}quinazolin-4-ol can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., chlorine, bromine), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinazolin-4-one derivatives, while reduction reactions could produce various hydroquinazoline compounds .
Scientific Research Applications
2-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}quinazolin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including its role as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}quinazolin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. This compound may act as an inhibitor, blocking the activity of these targets and thereby modulating various biochemical pathways. Molecular docking studies and in vitro assays are often used to elucidate these interactions and identify the key binding sites .
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)ethan-1-amine: Shares the 2-fluorophenyl group but lacks the quinazolin-4-ol core.
1-(2-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Contains a similar fluorophenyl group but has a different core structure.
2-(3-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride: Features a piperazine ring but with different substituents.
Uniqueness
The uniqueness of 2-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}quinazolin-4-ol lies in its specific combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications .
Properties
Molecular Formula |
C19H19FN4O |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C19H19FN4O/c20-15-6-2-4-8-17(15)24-11-9-23(10-12-24)13-18-21-16-7-3-1-5-14(16)19(25)22-18/h1-8H,9-13H2,(H,21,22,25) |
InChI Key |
MRVUXANCKGBBBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3C(=O)N2)C4=CC=CC=C4F |
Origin of Product |
United States |
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